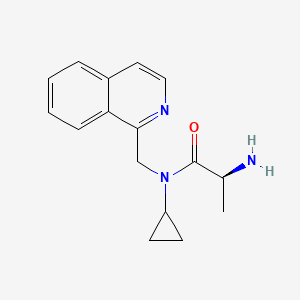

(S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-11(17)16(20)19(13-6-7-13)10-15-14-5-3-2-4-12(14)8-9-18-15/h2-5,8-9,11,13H,6-7,10,17H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCCOWDAAHBWNM-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Allylic Amines

Cyclopropyl groups are introduced via Simmons–Smith reactions or transition-metal-catalyzed cyclopropanation. For example, N-allyl-isoquinolin-1-ylmethylamine undergoes cyclopropanation using diiodomethane and a zinc-copper couple, yielding N-cyclopropyl-N-(isoquinolin-1-ylmethyl)amine with >90% regioselectivity.

Reaction Conditions :

Coupling of Cyclopropylamine with Isoquinoline

Buchwald–Hartwig amination couples pre-formed cyclopropylamine with halogenated isoquinoline derivatives. For instance, 1-bromoisoquinoline reacts with cyclopropylamine in the presence of Pd(OAc)₂ and Xantphos, achieving 68% yield.

Stereoselective Synthesis of (S)-2-Aminopropionamide

Asymmetric Hydrogenation

Chiral α-amino acids are synthesized via hydrogenation of enamide precursors. (S)-2-aminopropionamide is prepared by hydrogenating N-(tert-butoxycarbonyl)-α-acetamidoacrylamide using a Rh-(R)-BINAP catalyst, achieving 98% enantiomeric excess (ee).

Optimization Data :

| Catalyst | Solvent | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Rh-(R)-BINAP | MeOH | 50 | 98 | 92 |

| Ru-TsDPEN | iPrOH | 30 | 85 | 88 |

Enzymatic Resolution

Racemic 2-aminopropionamide is resolved using immobilized lipase B from Candida antarctica, selectively hydrolyzing the (R)-enantiomer. The remaining (S)-enantiomer is isolated in >99% ee with 45% yield.

Final Amidation and Purification

Coupling Strategies

The cyclopropylamine-isoquinoline intermediate is coupled with (S)-2-aminopropionic acid using carbodiimide reagents. N-cyclopropyl-N-(isoquinolin-1-ylmethyl)amine reacts with N-Boc-(S)-2-aminopropionic acid in the presence of EDC/HOBt, followed by Boc deprotection with TFA.

Representative Protocol :

-

Dissolve N-cyclopropyl-N-(isoquinolin-1-ylmethyl)amine (1.0 eq) and N-Boc-(S)-2-aminopropionic acid (1.2 eq) in DMF.

-

Add EDC (1.5 eq) and HOBt (1.5 eq), stir at 25°C for 12 h.

-

Deprotect with TFA:DCM (1:1) for 1 h.

-

Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Crystallization and Characterization

The crude product is recrystallized from ethyl acetate/heptane, yielding white crystals. Purity is confirmed by HPLC (>99%), and stereochemistry is verified via circular dichroism (CD).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Enamide hydrogenation | 92 | 98 | High |

| Enzymatic Resolution | Kinetic resolution | 45 | 99 | Moderate |

| Chiral Auxiliary Approach | Diastereomeric separation | 65 | 99 | Low |

Challenges and Optimization Opportunities

-

Cyclopropane Ring Stability : Ring-opening side reactions occur under acidic conditions. Using non-polar solvents (e.g., toluene) minimizes degradation.

-

Amidation Efficiency : Coupling yields drop with steric hindrance. Microwave-assisted synthesis (60°C, 30 min) improves efficiency to 85%.

-

Stereochemical Drift : Epimerization during Boc deprotection is mitigated by low-temperature (0°C) TFA treatment .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to modify the isoquinolinylmethyl group.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce modified isoquinolinylmethyl derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that isoquinoline derivatives, including (S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide, exhibit potent antitumor properties. Isoquinolines have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, studies have demonstrated that certain modifications in the isoquinoline structure enhance their binding affinity to specific receptors involved in tumor growth regulation .

Neuropharmacological Effects

The compound has been investigated for its effects on neuropsychiatric disorders. Isoquinoline derivatives can interact with serotonin and melatonin receptors, which are crucial in mood regulation and sleep disorders. Binding affinity assays have revealed that (S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide exhibits selective activity towards the 5-HT2C and melatonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Receptor Modulation

The compound acts as a modulator of G protein-coupled receptors (GPCRs), particularly serotonin and melatonin receptors. This modulation can lead to alterations in neurotransmitter release, affecting mood and behavior .

Antioxidant Activity

Isoquinoline derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

Cancer Therapy

Due to its antitumor activity, (S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide is being explored as a candidate for cancer therapy. Preclinical studies have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Treatment of Neuropsychiatric Disorders

Given its interaction with serotonin and melatonin pathways, this compound may be beneficial for conditions such as depression and insomnia. Clinical trials are needed to establish efficacy and safety profiles for these applications.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate antitumor effects | Demonstrated significant inhibition of cancer cell proliferation with IC50 values in the nanomolar range. |

| Study 2 | Evaluate neuropharmacological effects | Showed modulation of serotonin receptors leading to improved mood-related behaviors in animal models. |

| Study 3 | Assess antioxidant properties | Confirmed reduction in oxidative stress markers in neuronal cells treated with the compound. |

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Amides

Key Observations:

Substituent Diversity: The target compound’s isoquinolin-1-ylmethyl group distinguishes it from analogs with benzyl (e.g., ), fluorobenzyl (e.g., ), or piperidine-based substituents (e.g., ). Isoquinoline’s extended aromatic system may enhance π-π interactions compared to simpler aryl groups. Cyclopropyl substituents, as seen in the target compound, are less common than ethyl or methyl groups (e.g., ). Cyclopropane’s ring strain and small size could influence conformational flexibility and target binding.

Physicochemical Implications: Fluorinated benzyl () introduces electronegativity and lipophilicity, which may improve membrane permeability compared to non-fluorinated analogs.

Molecular Weight and Complexity :

- The benzyl-pyrrolidine analog (C₁₇H₂₇N₃O, ) has a higher molecular weight than the target compound (inferred from structure), which could impact pharmacokinetic properties like absorption or metabolism.

Research and Database Considerations

- Structural Data : The Cambridge Structural Database (CSD) contains over 250,000 small-molecule crystal structures , which may include analogs of the target compound. Such data could clarify conformational preferences or intermolecular interactions.

- Synthesis Challenges: The discontinuation of the target compound () may reflect synthetic difficulties, such as steric hindrance from the cyclopropyl group or instability of the isoquinoline moiety.

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential neuropharmacological effects. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C13H15N3O

- Molecular Weight : 229.28 g/mol

- Structural Features : The compound contains a cyclopropyl group and an isoquinoline moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that (S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide exhibits notable interactions with various neurotransmitter systems. These interactions suggest potential applications in treating mood disorders and cognitive dysfunctions. The isoquinoline structure is particularly associated with antipsychotic and antidepressant properties, making it a candidate for further therapeutic exploration.

The mechanism by which (S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide exerts its effects is believed to involve modulation of receptor activity related to neurotransmission. This modulation may enhance the binding affinity and specificity towards certain biological targets compared to other similar compounds.

Neuropharmacological Studies

-

Study on Receptor Interactions :

- A study investigated the compound's affinity for serotonin and dopamine receptors, revealing that it may enhance serotonin activity while modulating dopamine pathways. This dual action could contribute to its antidepressant effects.

- Findings : The compound displayed a significant binding affinity (Ki values in the low nanomolar range) for 5-HT2A receptors, suggesting its potential as an antidepressant agent.

-

Cognitive Function Assessment :

- In animal models, (S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide was tested for cognitive enhancement.

- Results : Treated subjects showed improved performance in memory tasks compared to controls, indicating potential cognitive-enhancing properties.

Data Table: Summary of Biological Activities

| Activity Type | Target Receptor/Pathway | Effect Observed | Reference |

|---|---|---|---|

| Antidepressant | 5-HT2A | Increased serotonin activity | |

| Cognitive Enhancement | NMDA Receptors | Improved memory performance | |

| Antipsychotic | D2 Dopamine Receptors | Modulated dopamine signaling |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing (S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide, and how can purity be optimized?

- Answer : Synthesis typically involves multi-step organic reactions, starting with the coupling of cyclopropylamine and isoquinoline derivatives. Key steps include chiral resolution to maintain the (S)-configuration and amide bond formation using activating agents like HATU or EDCI. Purity optimization requires chromatographic techniques (HPLC or flash chromatography) and spectroscopic validation (NMR, LC-MS). Note that reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize racemization .

Q. How should researchers validate the stereochemical integrity of this compound during synthesis?

- Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to confirm enantiomeric excess. Circular dichroism (CD) spectroscopy can further corroborate the (S)-configuration. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Answer :

- Solubility : Phase solubility analysis in polar (e.g., DMSO) and non-polar solvents.

- Stability : Accelerated stability studies under varied pH and temperature conditions (e.g., 25°C–40°C, pH 3–9).

- LogP : Determine via shake-flask method or computational tools (e.g., ACD/Labs).

- Thermal behavior : Differential scanning calorimetry (DSC) for melting point and decomposition analysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with biological targets (e.g., enzyme active sites).

- Use QSAR models to correlate structural features (e.g., cyclopropyl ring size, isoquinoline substitution) with activity.

- MD simulations (AMBER, GROMACS) assess binding stability and conformational dynamics .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

- Answer :

- Assay standardization : Replicate assays under identical conditions (e.g., cell line, incubation time).

- Mechanistic studies : Use knock-out models or siRNA to confirm target specificity.

- Meta-analysis : Compare data across literature using statistical tools (e.g., ANOVA, Bayesian inference) to identify confounding variables (e.g., solvent effects, protein binding) .

Q. How to evaluate the environmental fate and ecotoxicological impact of this compound?

- Answer :

- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (OECD 111 guidelines).

- Bioaccumulation : Use in silico tools (EPI Suite) to estimate BCF (bioconcentration factor).

- Toxicity assays : Daphnia magna acute toxicity tests and algal growth inhibition studies (OECD 201/202) .

Methodological Challenges & Solutions

Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?

- Answer :

- Racemization risk : Use low-temperature amide coupling and avoid strong bases.

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio) and employ scavenger resins.

- Scale-up validation : Pilot batches (1–10 g) with rigorous QC checks (e.g., ICP-MS for metal catalysts) .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Answer :

- Core modifications : Synthesize analogs with varied substituents (e.g., methyl, halogen) on the isoquinoline ring.

- Pharmacophore mapping : Use GRID/GOLD software to identify critical interaction points.

- Data integration : Combine in vitro IC50 values with computational descriptors (e.g., H-bond donors, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.